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methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

Catalog No.
S1481259
CAS No.
19728-71-3
M.F
C13H19NO4
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-meth...

CAS Number

19728-71-3

Product Name

methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C13H19NO4/c1-13(14,12(15)18-4)8-9-5-6-10(16-2)11(7-9)17-3/h5-7H,8,14H2,1-4H3/t13-/m0/s1

InChI Key

PICGBRAYRQJNGT-ZDUSSCGKSA-N

SMILES

CC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)OC)N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)OC)N

Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate, also referred to as methyldopa methyl ester hydrochloride, is a derivative of L-DOPA (L-3,4-dihydroxyphenylalanine), a naturally occurring amino acid. This compound is characterized by its unique structural features, which include a methyl ester functional group and a dimethoxyphenyl moiety. The molecular formula of this compound is C12_{12}H17_{17}NO4_4, and it has a molecular weight of approximately 239.27 g/mol .

Typical of amino acids and esters. Key reactions include:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Transamination: The amino group can undergo transamination reactions with α-keto acids, forming new amino acids.
  • Decarboxylation: In specific conditions, the compound may undergo decarboxylation to yield amines.

These reactions are significant in synthetic organic chemistry and biochemistry, particularly in the context of drug development and metabolic pathways.

Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate exhibits biological activities that are closely related to its parent compound, L-DOPA. It has been studied for its potential effects on neurotransmitter systems, particularly in the treatment of Parkinson's disease due to its dopaminergic properties. Additionally, it may exhibit antihypertensive effects by acting as an agonist at adrenergic receptors .

The synthesis of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate can be achieved through several methods:

  • Starting from L-DOPA: The methyl ester can be synthesized from L-DOPA via esterification with methanol in the presence of an acid catalyst.
  • Using dimethoxyphenyl derivatives: The compound can also be synthesized by coupling appropriate dimethoxyphenyl derivatives with an amino acid precursor through peptide coupling reactions.
  • Asymmetric synthesis: Enantioselective synthesis methods may be employed to ensure the production of the specific (S) enantiomer.

These methods highlight the versatility in synthesizing this compound for research and pharmaceutical applications .

Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate finds applications primarily in medicinal chemistry:

  • Pharmaceutical Development: It is investigated as a potential therapeutic agent for neurological disorders such as Parkinson's disease due to its dopaminergic activity.
  • Research Tool: The compound serves as a reference standard in pharmacological studies related to neurotransmitter systems and cardiovascular health.

Interaction studies involving methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate focus on its binding affinity and efficacy at various receptors:

  • Adrenergic Receptors: Research indicates that this compound may interact with adrenergic receptors, influencing blood pressure regulation.
  • Dopaminergic Receptors: Its structural similarities to L-DOPA suggest potential interactions with dopaminergic pathways, making it relevant for studies on Parkinson's disease treatment.

These interactions are crucial for understanding the pharmacodynamics and therapeutic potential of the compound .

Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate shares structural similarities with several other compounds:

Compound NameMolecular FormulaKey Features
L-DOPAC9_{9}H11_{11}N1_{1}O4_{4}Precursor to dopamine; used in Parkinson's treatment
MethyldopaC10_{10}H12_{12}N2_{2}O4_{4}Antihypertensive agent; structurally related
CarbidopaC10_{10}H13_{13}N1_{1}O4_{4}Inhibitor of DOPA decarboxylase; enhances L-DOPA efficacy

Uniqueness

Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is unique due to its specific dimethoxy substitution pattern on the phenyl ring and its methyl ester functionality. These modifications may enhance its bioavailability and alter its pharmacological profile compared to similar compounds like L-DOPA and methyldopa.

This detailed analysis illustrates the significance of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate in both chemical research and potential therapeutic applications.

Traditional Organic Synthesis Pathways

Veratone-Based Multi-Step Functionalization Strategies

Veratone (3,4-dimethoxyacetophenone) serves as a key starting material in multi-step syntheses. A representative pathway involves:

  • Amidation: Veratone reacts with ammonium acetate and cyanide ions to form 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile.
  • Hydrolysis: The nitrile intermediate undergoes acidic hydrolysis to yield 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.
  • Esterification: The carboxylic acid is treated with methanol under acidic conditions (e.g., HCl gas) to form the methyl ester.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
AmidationNH4OAc, NaCN, HCl82–8899.1
HydrolysisH2SO4, reflux79–8498.5
EsterificationMeOH, dry HCl85–9099.6

This route achieves an overall yield of ~65% but requires careful control of stereochemistry during amidation.

Stereoselective α-Methylation Techniques

Stereoselective introduction of the α-methyl group is critical for bioactivity. Two approaches dominate:

  • Evans’ Chiral Auxiliary Method: A polymer-supported Evans-type oxazolidinone facilitates asymmetric alkylation, achieving enantiomeric excess (ee) >95%.
  • Enzymatic Resolution: Racemic mixtures are resolved using acylases (e.g., from Aspergillus oryzae), selectively deacetylating the L-enantiomer.

Comparison:

Methodee (%)ScalabilityCost
Evans’ Auxiliary95–97ModerateHigh
Enzymatic Resolution99+HighMedium

Enzymatic methods are preferred industrially due to higher ee and lower environmental impact.

Methoxy Group Manipulation via Demethylation-Protection Sequences

Selective demethylation of the 3,4-dimethoxyphenyl group enables access to catechol derivatives. Methods include:

  • Chemical Demethylation: BBr3 in dichloromethane at −78°C cleaves methyl ethers regioselectively.
  • Biocatalytic Demethylation: Cobalamin-dependent methyltransferases (e.g., VdmB) demethylate under oxygen-free conditions, avoiding phenol oxidation.

Example:

3,4-Dimethoxyphenyl → BBr3 → 3-Hydroxy-4-methoxyphenyl (Yield: 84%)  

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

253.13140809 g/mol

Monoisotopic Mass

253.13140809 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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